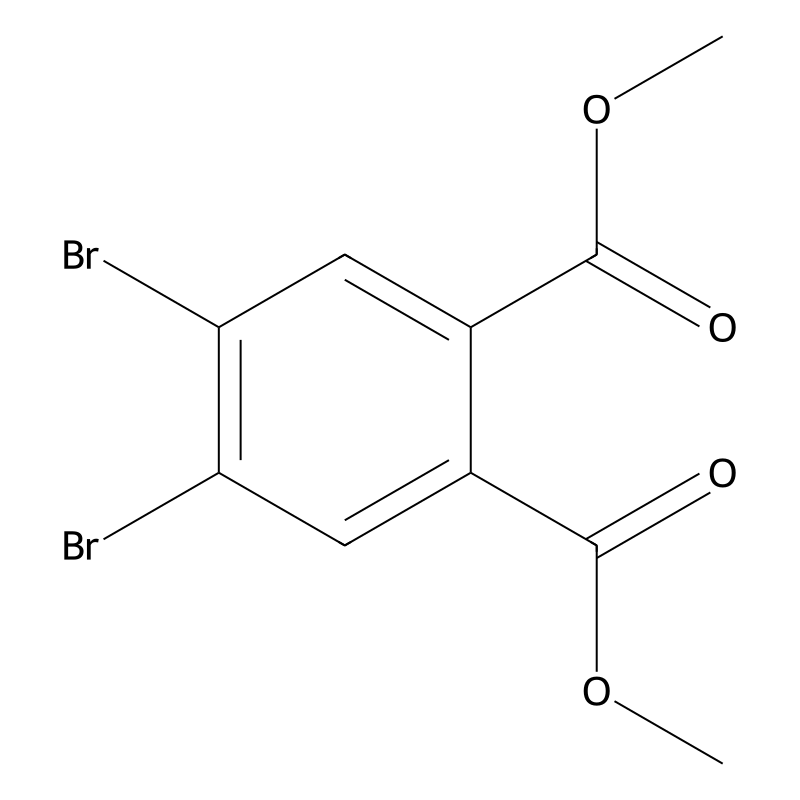Dimethyl 4,5-dibromophthalate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synthesis of Organic Compounds
Dimethyl 4,5-dibromophthalate is a versatile intermediate used in the synthesis of various organic compounds. Its two bromine atoms can be readily substituted with different functional groups through nucleophilic aromatic substitution reactions, allowing the creation of diverse molecules with unique properties. For instance, research has explored its application in the synthesis of:
- Luminescent materials: By replacing the bromine atoms with electron-donating groups, researchers have obtained fluorescent compounds with potential applications in organic light-emitting diodes (OLEDs) [].
- Pharmaceutical compounds: Studies have investigated the use of dimethyl 4,5-dibromophthalate as a starting material for the synthesis of molecules with potential biological activities, such as antitumor and anti-inflammatory properties [].
Crystal Engineering
Due to its rigid molecular structure and the presence of bromine atoms, dimethyl 4,5-dibromophthalate can act as a building block in crystal engineering. Researchers have explored its use in the design and synthesis of novel supramolecular assemblies with specific functionalities. These studies aim to understand the fundamental principles of crystal formation and develop materials with desired properties for applications in areas like:
- Porous materials: Tailoring the structure of crystals derived from dimethyl 4,5-dibromophthalate can lead to the creation of porous materials with potential applications in gas storage and separation [].
- Functional materials: By incorporating specific functional groups into the molecules derived from dimethyl 4,5-dibromophthalate, researchers aim to create materials with desired functionalities, such as conductivity or magnetism [].
Dimethyl 4,5-dibromophthalate is an organic compound with the molecular formula and a molecular weight of approximately 351.978 g/mol. It is characterized by the presence of two bromine atoms located at the 4 and 5 positions of the phthalate ring, which is a derivative of phthalic acid. This compound appears as a colorless to pale yellow liquid and is soluble in organic solvents but less so in water. Its chemical structure contributes to its unique properties and reactivity profile, making it of interest in various chemical applications .
- Esterification: The compound can undergo esterification reactions to form more complex esters or derivatives.
- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles, allowing for the synthesis of other functionalized compounds.
- Coupling Reactions: It can engage in coupling reactions, particularly with organometallic reagents, to yield larger molecular frameworks .
Dimethyl 4,5-dibromophthalate can be synthesized through various methods:
- Bromination of Phthalic Acid Derivatives: This involves the bromination of dimethyl phthalate using bromine in the presence of a catalyst.
- Direct Synthesis from 4,5-Dibromophthalic Acid: The acid can be esterified with methanol under acidic conditions to yield dimethyl 4,5-dibromophthalate .
- Alternative Synthetic Routes: Other synthetic approaches include using thionyl chloride in methanol as a solvent to facilitate the reaction .
Dimethyl 4,5-dibromophthalate is utilized in various fields:
- Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organic compounds.
- Material Science: Its properties make it suitable for use in polymer chemistry and materials science, particularly in producing flame retardants and plasticizers.
- Research: It is often used in studies related to organic synthesis and material properties due to its unique structure and reactivity .
Research on interaction studies involving dimethyl 4,5-dibromophthalate focuses on its behavior in biological systems and its interactions with enzymes involved in drug metabolism. As noted earlier, it acts as an inhibitor of CYP1A2, which may influence the metabolism of co-administered drugs. Further studies are needed to fully understand its pharmacokinetic properties and potential interactions with other substances .
Dimethyl 4,5-dibromophthalate shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Dimethyl 4-bromophthalate | 1.00 | |
| Methyl 5-bromo-2-methyl-benzoate | 0.98 | |
| Methyl 3-bromo-2,6-dimethylbenzoate | 0.96 | |
| Methyl 5-bromo-2-ethylbenzoate | 0.96 |
These compounds exhibit varying degrees of reactivity and biological activity due to differences in their substituents and structural configurations. Dimethyl 4,5-dibromophthalate's unique dibromo substitution pattern distinguishes it from others by enhancing its reactivity towards nucleophiles and influencing its biological interactions .








